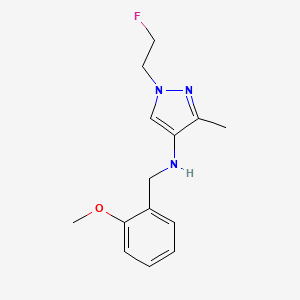
Chlorozincylium methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanide de chlorozincylium, également connu sous son nom IUPAC de carbanide ; chlorozinc (1+), est un composé chimique de formule moléculaire CH₃ClZn et de masse molaire de 115,87 g/mol . Ce composé se caractérise par la présence d'un atome de zinc lié à un groupe méthyle et à un atome de chlore. Il est couramment utilisé dans diverses réactions chimiques et a des applications significatives dans la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le méthanide de chlorozincylium peut être synthétisé par réaction du chlorure de méthylzinc avec une source d'halogène appropriée. Une méthode courante consiste à faire réagir le diméthylzinc avec le chlorure d'hydrogène, ce qui conduit à la formation de méthanide de chlorozincylium. La réaction est généralement effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables .
Méthodes de production industrielle : La production industrielle de méthanide de chlorozincylium implique souvent l'utilisation de réacteurs de grande taille dans lesquels le diméthylzinc est mis à réagir avec le chlorure d'hydrogène dans des conditions contrôlées. Le produit est ensuite purifié par distillation ou cristallisation pour obtenir du méthanide de chlorozincylium de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le méthanide de chlorozincylium subit divers types de réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactions d'oxydation et de réduction : Il peut être oxydé ou réduit dans des conditions spécifiques pour former différents produits.
Réactifs et conditions courants :
Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les halogénures, les alcoolates et les amines.
Agents oxydants : Des agents oxydants tels que l'oxygène ou les peroxydes peuvent être utilisés pour oxyder le méthanide de chlorozincylium.
Agents réducteurs : Des agents réducteurs comme l'hydrure de lithium aluminium peuvent être utilisés pour les réactions de réduction.
Principaux produits formés :
Produits de substitution : Selon le nucléophile, divers composés de zinc substitués peuvent être formés.
Produits d'oxydation : L'oxydation peut conduire à la formation d'oxydes de zinc ou d'autres composés contenant du zinc.
Produits de réduction : La réduction conduit généralement à la formation d'hydrure de zinc ou d'autres espèces de zinc réduites.
Applications De Recherche Scientifique
Le méthanide de chlorozincylium a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-zinc.
Biologie : Il est utilisé dans l'étude des enzymes contenant du zinc et de leurs mécanismes.
Médecine : Recherche sur son utilisation potentielle dans le développement de médicaments et comme précurseur de produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité
5. Mécanisme d'action
Le mécanisme par lequel le méthanide de chlorozincylium exerce ses effets implique l'interaction de l'atome de zinc avec diverses cibles moléculaires. L'atome de zinc peut se coordonner avec des sites riches en électrons sur les molécules, favorisant des réactions telles que la substitution nucléophile. Les voies impliquées comprennent souvent la formation de complexes intermédiaires qui stabilisent les états de transition et abaissent les énergies d'activation .
Composés similaires :
Chlorure de méthylzinc (CH₃ZnCl) : Structure similaire mais dépourvu de l'ion chlorozinc (1+).
Diméthylzinc (CH₃)₂Zn : Contient deux groupes méthyle liés au zinc au lieu d'un seul.
Chlorure de zinc (ZnCl₂) : Un composé plus simple sans groupes organiques attachés
Unicité : Le méthanide de chlorozincylium est unique en raison de sa structure spécifique, qui lui permet de participer à une variété de réactions chimiques qui ne sont pas possibles avec des composés de zinc plus simples. Sa capacité à former des complexes stables avec les nucléophiles et sa réactivité dans les réactions d'oxydation et de réduction en font un réactif précieux en chimie synthétique .
Mécanisme D'action
The mechanism by which chlorozincylium methanide exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic substitution. The pathways involved often include the formation of intermediate complexes that stabilize transition states and lower activation energies .
Comparaison Avec Des Composés Similaires
Methylzinc Chloride (CH₃ZnCl): Similar in structure but lacks the chlorozinc (1+) ion.
Dimethylzinc (CH₃)₂Zn: Contains two methyl groups bonded to zinc instead of one.
Zinc Chloride (ZnCl₂): A simpler compound with no organic groups attached
Uniqueness: Chlorozincylium methanide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions that are not possible with simpler zinc compounds. Its ability to form stable complexes with nucleophiles and its reactivity in both oxidation and reduction reactions make it a valuable reagent in synthetic chemistry .
Propriétés
Formule moléculaire |
CH3ClZn |
|---|---|
Poids moléculaire |
115.9 g/mol |
Nom IUPAC |
carbanide;chlorozinc(1+) |
InChI |
InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NMLXKNNXODLJIN-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)

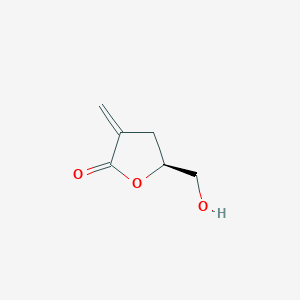
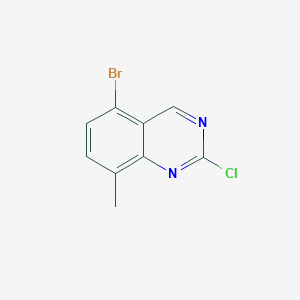
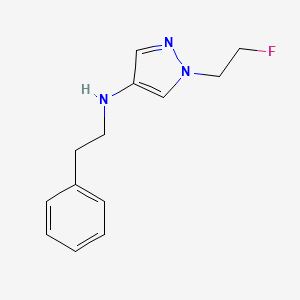
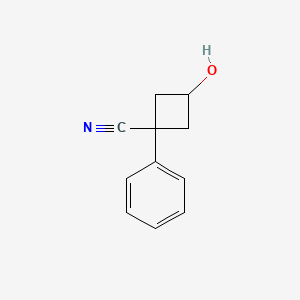

![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11760799.png)

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11760808.png)
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)
![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11760825.png)
